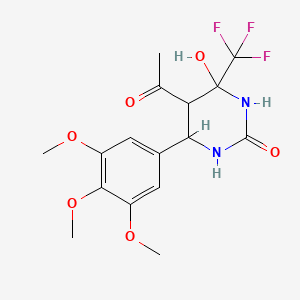
5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H19F3N2O6 and its molecular weight is 392.331. The purity is usually 95%.
BenchChem offers high-quality 5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Research has been dedicated to developing synthesis techniques for trifluoromethylated analogues, including derivatives of the specified compound. These efforts aim to explore the chemical properties and potential applications of these compounds in various domains. A notable study by Sukach et al. (2015) describes a method to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid, highlighting the relevance of such compounds in the development of novel therapeutic agents due to their unique structural and electronic properties. The synthesis involves Michael-like 1,4-conjugate hydrocyanation, providing insights into the versatile chemistry of trifluoromethylated pyrimidinones (Sukach et al., 2015).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of derivatives similar to the compound . For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities. Their findings provide a basis for the development of novel antimicrobial agents that could address the growing concern of antibiotic resistance. This research underscores the potential of such compounds in contributing to the discovery of new antimicrobials (Abdel-rahman et al., 2002).
Crystal Structure Analysis
The crystal structures of derivatives of the compound have been examined to understand their molecular conformations and interactions. Gurskaya et al. (2003) conducted X-ray diffraction studies on similar compounds, revealing the influence of substituents on the tetrahydropyrimidine ring conformation. Such studies are crucial for the rational design of molecules with desired properties, including improved stability and bioactivity (Gurskaya et al., 2003).
Antimicrobial and Antifungal Properties
Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that these compounds exhibit significant antimicrobial properties, suggesting their potential use in developing new treatments for infectious diseases (Al-Juboori, 2020).
Eigenschaften
IUPAC Name |
5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O6/c1-7(22)11-12(20-14(23)21-15(11,24)16(17,18)19)8-5-9(25-2)13(27-4)10(6-8)26-3/h5-6,11-12,24H,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRZYKGYWYSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

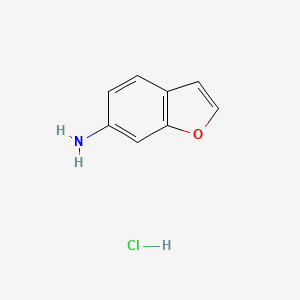

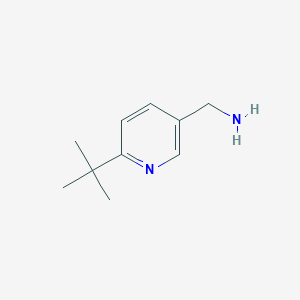

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)
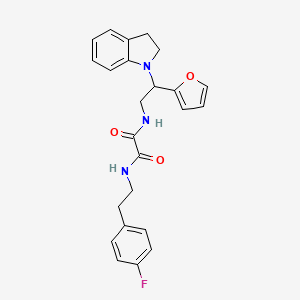
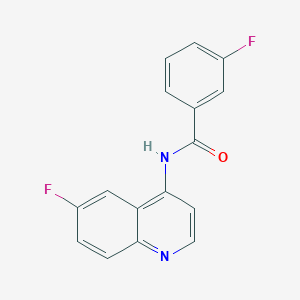
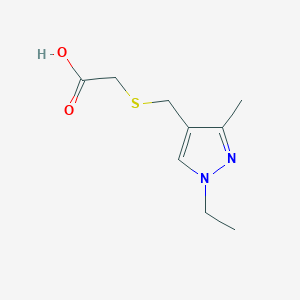
![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)
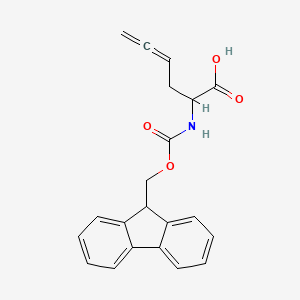
![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)
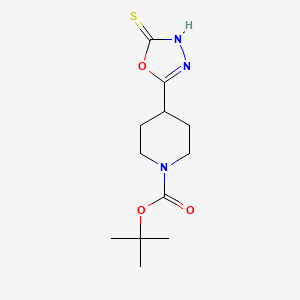
![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)